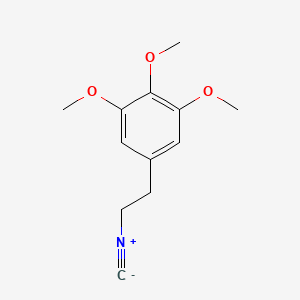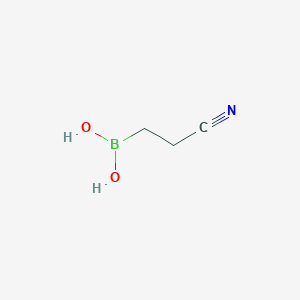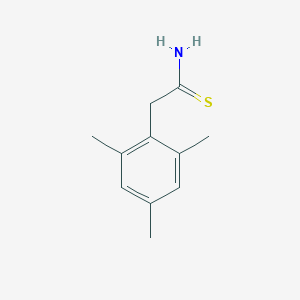
5-(2-Isocyanoethyl)-1,2,3-trimethoxybenzene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-(2-Isocyanoethyl)-1,2,3-trimethoxybenzene is a chemical compound that belongs to the class of isocyanides. Isocyanides are known for their unique reactivity and versatility in organic synthesis. This compound features a benzene ring substituted with three methoxy groups and an isocyanoethyl group, making it an interesting subject for various chemical studies.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5-(2-Isocyanoethyl)-1,2,3-trimethoxybenzene typically involves the dehydration of formamides. One common method is the Ugi protocol, which employs phosphorus oxychloride along with an excess of a tertiary nitrogen base such as triethylamine in dichloromethane . This reaction is exothermic and often requires cooling the reaction mixture below zero degrees Celsius .
Industrial Production Methods
In an industrial setting, the synthesis can be optimized for scalability and safety. For example, the use of tosyl chloride as a dehydrating agent in combination with sodium hydrogen carbonate and water offers a more environmentally friendly approach . This method avoids the use of toxic and corrosive reagents, making it more suitable for large-scale production.
Análisis De Reacciones Químicas
Types of Reactions
5-(2-Isocyanoethyl)-1,2,3-trimethoxybenzene undergoes various types of chemical reactions, including:
Oxidation: The isocyanide group can be oxidized to form isocyanates.
Reduction: Reduction reactions can convert the isocyanide group to amines.
Substitution: The methoxy groups on the benzene ring can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like hydroxide ions or amines can be used under basic conditions.
Major Products
Oxidation: Isocyanates
Reduction: Amines
Substitution: Various substituted benzene derivatives
Aplicaciones Científicas De Investigación
5-(2-Isocyanoethyl)-1,2,3-trimethoxybenzene has several applications in scientific research:
Mecanismo De Acción
The mechanism of action of 5-(2-Isocyanoethyl)-1,2,3-trimethoxybenzene involves its reactivity as an isocyanide. The isocyanide group can participate in various reactions, such as nucleophilic addition and cycloaddition, to form new chemical bonds . These reactions often involve the formation of intermediates that can further react to yield the final products .
Comparación Con Compuestos Similares
Similar Compounds
- 2-Isocyanoethylbenzene
- 3-(2-Isocyanoethyl)indole
- 2-Isocyanopyrimidine
Uniqueness
5-(2-Isocyanoethyl)-1,2,3-trimethoxybenzene is unique due to the presence of three methoxy groups on the benzene ring, which can influence its reactivity and the types of reactions it undergoes . This makes it distinct from other isocyanides that may not have such substituents.
Propiedades
Número CAS |
165459-75-6 |
|---|---|
Fórmula molecular |
C12H15NO3 |
Peso molecular |
221.25 g/mol |
Nombre IUPAC |
5-(2-isocyanoethyl)-1,2,3-trimethoxybenzene |
InChI |
InChI=1S/C12H15NO3/c1-13-6-5-9-7-10(14-2)12(16-4)11(8-9)15-3/h7-8H,5-6H2,2-4H3 |
Clave InChI |
ZQMBKJSONUTTKR-UHFFFAOYSA-N |
SMILES canónico |
COC1=CC(=CC(=C1OC)OC)CC[N+]#[C-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Methyl 2-{[(tert-butoxy)carbonyl]amino}-2-(1-hydroxycyclohexyl)acetate](/img/structure/B13586601.png)




![5H,6H,7H,8H,9H-pyrido[2,3-c]azepin-9-one](/img/structure/B13586634.png)
![4-Chloro-N-[(4-chlorophenyl)sulfonyl]benzamide](/img/structure/B13586639.png)

![N-[2-(2-chlorophenyl)-2-(pyrrolidin-1-yl)ethyl]-2-(4-oxo-3,4-dihydrophthalazin-1-yl)acetamide](/img/structure/B13586665.png)
![Methyl5-({[2-(furan-2-yl)-1,3-thiazol-4-yl]methyl}amino)isoquinoline-8-carboxylate](/img/structure/B13586673.png)
![5-[(pyrrolidin-3-yl)methyl]-2H-1,2,3,4-tetrazole](/img/structure/B13586674.png)
![2-Fluoro-3-[3-(trifluoromethyl)phenyl]bicyclo[1.1.1]pentane-1-carboxylicacid](/img/structure/B13586676.png)


